molecular formula C16H12ClN3O2 B6496945 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 952893-92-4

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B6496945
CAS No.: 952893-92-4
M. Wt: 313.74 g/mol
InChI Key: PQRGBSMXWHRVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and anticancer drug discovery . The 1,3,4-oxadiazole core is a bioisostere for amide and ester functional groups, which can enhance the metabolic stability and lipophilicity of the molecule, thereby facilitating its transmembrane diffusion and bioavailability . This compound is designed for research purposes to investigate its potential biological activities. Literature indicates that 1,3,4-oxadiazole derivatives bearing similar acetamide and aryl substituents are frequently explored for their potent cytotoxic effects . Such compounds have demonstrated promising mechanisms of action in preclinical studies, including the induction of apoptosis (programmed cell death) and cell cycle arrest . Furthermore, structurally related analogs have been shown to act through the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinase-9 (MMP-9) . Researchers can utilize this compound as a chemical tool or a building block for developing novel therapeutic agents, particularly in screening campaigns against various cancer cell lines, and for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGBSMXWHRVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenylacetic Acid Hydrazide with 3-Chlorobenzoic Acid

The most direct route to N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves the cyclization of phenylacetic acid hydrazide with 3-chlorobenzoic acid using phosphorus oxychloride (POCl₃) as a dehydrating agent. This method follows a well-established protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Reaction Scheme

  • Synthesis of Phenylacetic Acid Hydrazide :
    Phenylacetic acid is first esterified with ethanol in the presence of concentrated sulfuric acid to yield ethyl phenylacetate. Subsequent treatment with hydrazine hydrate in ethanol under reflux produces phenylacetic acid hydrazide.

    PhCH2COOHEtOH, H2SO4PhCH2COOEtNH2NH2PhCH2CONHNH2\text{PhCH}_2\text{COOH} \xrightarrow{\text{EtOH, H}_2\text{SO}_4} \text{PhCH}_2\text{COOEt} \xrightarrow{\text{NH}_2\text{NH}_2} \text{PhCH}_2\text{CONHNH}_2
  • Cyclization with 3-Chlorobenzoic Acid :
    Equimolar quantities of phenylacetic acid hydrazide and 3-chlorobenzoic acid are refluxed in POCl₃ for 6 hours. The reaction proceeds via the formation of a diacylhydrazine intermediate, which undergoes cyclodehydration to yield the 1,3,4-oxadiazole core.

    PhCH2CONHNH2+3-ClC6H4COOHPOCl3N-[5-(3-ClC6H4)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide\text{PhCH}_2\text{CONHNH}_2 + \text{3-ClC}_6\text{H}_4\text{COOH} \xrightarrow{\text{POCl}_3} \text{N-[5-(3-ClC}_6\text{H}_4\text{)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide}

Optimization and Conditions

  • Solvent : Anhydrous POCl₃ acts as both solvent and dehydrating agent.

  • Temperature : Reflux at 110–120°C ensures complete cyclization.

  • Workup : The reaction mixture is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The product is purified via column chromatography (EtOAc/hexane).

Characterization Data

  • Melting Point : 179–181°C.

  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 2H, CH₂CO), 7.27–7.55 (m, 9H, aromatic protons), 11.44 (br s, NH).

  • IR (KBr) : 3468 cm⁻¹ (N-H stretch), 1701 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N).

  • MS (EI) : m/z 344 [M+H]⁺.

Alternative Method: Amidation of 5-(3-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

While less common, the target compound can also be synthesized via post-cyclization amidation. This two-step approach involves:

  • Synthesis of 5-(3-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine :
    Cyclization of 3-chlorobenzohydrazide with glyoxylic acid in POCl₃ yields the oxadiazol-2-amine intermediate.

  • Amidation with Phenylacetic Acid :
    The amine is reacted with phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

    Oxadiazol-2-amine+PhCH2COOHEDC/HOBtN-[5-(3-ClC6H4)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide\text{Oxadiazol-2-amine} + \text{PhCH}_2\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{N-[5-(3-ClC}_6\text{H}_4\text{)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide}

Optimization and Conditions

  • Coupling Agents : EDC/HOBt system ensures efficient amide bond formation without racemization.

  • Solvent : Anhydrous acetonitrile minimizes side reactions.

  • Yield : 65–70% after purification by recrystallization.

Comparative Analysis of Methods

Parameter Cyclization Method Amidation Method
Reaction Steps 2 (hydrazide + cyclization)3 (amine synthesis + amidation)
Yield 75–80%65–70%
Purity >95% (column chromatography)>90% (recrystallization)
Key Advantage One-pot synthesisModular functionalization

The cyclization method is preferred for its simplicity and higher yield, whereas the amidation route offers flexibility for introducing diverse acetamide groups.

Research Findings and Optimization

Solvent Effects in Amidation

Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) improve reaction kinetics by stabilizing the active ester intermediate formed during EDC-mediated coupling. Non-polar solvents (e.g., toluene) result in <30% conversion .

Chemical Reactions Analysis

Oxadiazole Ring Formation and Functionalization

The oxadiazole ring is typically synthesized via cyclization reactions. For structurally related compounds, methods include:

Cyclization of Semicarbazides

  • Reagents : Semicarbazide derivatives, phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂)

  • Conditions : Reflux in anhydrous solvents (e.g., POCl₃, ethanol)

  • Mechanism : Intramolecular cyclodehydration of acylhydrazides to form the 1,3,4-oxadiazole ring .

Example :

Starting MaterialReagents/ConditionsProduct YieldSource
4-Chlorophenylacetic acidSemicarbazide, P₂O₅, reflux65–78%

Amide Bond Hydrolysis

The phenylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄

  • Conditions : Reflux at 80–100°C

  • Product : 2-Phenylacetic acid and 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine .

Basic Hydrolysis

  • Reagents : NaOH or KOH

  • Conditions : Aqueous ethanol, 60–70°C

  • Product : Sodium salt of phenylacetic acid .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the meta position due to the −I effect of chlorine:

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Conditions : 0–5°C

  • Product : 5-(3-Chloro-5-nitrophenyl)-1,3,4-oxadiazol-2-yl derivative .

Sulfonation

  • Reagents : Fuming H₂SO₄

  • Conditions : 50–60°C

  • Product : Sulfonic acid derivatives .

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring undergoes nucleophilic attack at the C-2 position:

Thiolation

  • Reagents : H₂S or thiourea

  • Conditions : Ethanol, reflux

  • Product : Thioether derivatives with modified biological activity .

Example :

ReactionReagents/ConditionsYieldSource
Thiolation of oxadiazoleThiourea, ethanol, reflux58%

Cross-Coupling Reactions

The 3-chlorophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : DMF/H₂O, 80°C

  • Product : Biaryl derivatives .

Biological Activity-Driven Modifications

The compound’s bioactivity is enhanced through structural modifications:

Alkylation of the Acetamide Nitrogen

  • Reagents : Alkyl halides (e.g., CH₃I)

  • Conditions : K₂CO₃, DMF, 60°C

  • Product : N-Alkylated derivatives with improved pharmacokinetics .

Example :

DerivativeIC₅₀ (μM) vs. A549 CellsSource
N-Methylacetamide derivative1.59 ± 0.07

Oxidation Reactions

The methylene group in phenylacetamide is oxidized to a ketone:

KMnO₄-Mediated Oxidation

  • Reagents : KMnO₄, H₂SO₄

  • Conditions : 25°C, aqueous medium

  • Product : 2-Phenylglyoxylic acid .

Ring-Opening Reactions

Under strongly acidic conditions, the oxadiazole ring opens to form hydrazides:

HCl-Mediated Ring Opening

  • Reagents : 6M HCl

  • Conditions : Reflux, 4–6 hours

  • Product : 3-Chlorophenyl hydrazide and phenylacetic acid .

Key Mechanistic Insights

  • The oxadiazole ring’s electron deficiency facilitates nucleophilic attacks at C-2 .

  • Steric hindrance from the 3-chlorophenyl group reduces reactivity at the ortho position.

  • The acetamide group’s hydrolysis products retain biological activity, as seen in analogous thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives, including N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, exhibit promising antimicrobial properties. The presence of the chlorophenyl group enhances its interaction with microbial targets, potentially leading to effective treatments for bacterial infections. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation. For instance, it could target cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This property makes it a candidate for developing anti-inflammatory drugs.

Cancer Research
this compound has also shown potential in cancer research. Its ability to interact with DNA and RNA suggests it might influence gene expression and cellular proliferation. Preliminary studies indicate that similar oxadiazole derivatives can induce apoptosis in cancer cells, making them viable candidates for anticancer therapies.

Materials Science

Polymeric Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research has suggested that oxadiazole derivatives can improve thermal stability and mechanical strength in polymers. These enhancements are critical for applications in electronics and coatings where durability is essential .

Fluorescent Materials
Due to the presence of aromatic groups in its structure, this compound can be utilized in the development of fluorescent materials. Such materials have applications in sensors and bioimaging technologies. The fluorescence properties can be fine-tuned by modifying the substituents on the oxadiazole ring .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with other oxadiazole derivatives have revealed insights into how variations in substituents affect potency and selectivity against biological targets .

CompoundKey FeaturesBiological Activity
This compoundChlorophenyl and phenyl groupsAntimicrobial, anti-inflammatory
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamideMethyl group substitutionVaries from parent compound
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-bromophenyl)acetamideBromine substitutionAltered electronic properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism through which it exerts its anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: In anticancer applications, it might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions on the Oxadiazole Ring

Table 1: Structural Comparison of Key Analogues
Compound Name R1 (Position 5) R2 (Position 2) Key Features Reference
Target Compound 3-Chlorophenyl Phenylacetamide Chlorine enhances electron deficiency -
2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-Methoxyphenyl)acetamide 2-Furyl 2-Methoxyphenylacetamide Sulfanyl linker; furyl adds π-π interactions
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl Acetamide Methoxy groups enhance solubility
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-Thiadiazol-2-yl}-2-(4-Methoxyphenyl)acetamide 4-Chlorobenzylsulfonyl 4-Methoxyphenylacetamide Thiadiazole core; sulfonyl linker
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound increases electron deficiency compared to methoxy-substituted analogues (e.g., trimethoxyphenyl in ), which may enhance electrophilic interactions in biological systems.
Antimicrobial Activity :
  • The benzofuran-oxadiazole hybrid 2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) demonstrated potent antimicrobial activity, attributed to the benzofuran moiety’s planar structure enhancing membrane penetration .
Plant Growth Regulation :
  • Arylurea-oxadiazole hybrids (e.g., N-5-tetrazolyl-N′-arylurea derivatives in ) displayed cytokinin-like activity.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound N-[5-(Trimethoxyphenyl)-Oxadiazol-2-yl]acetamide 2-{[5-(2-Furyl)-Oxadiazol-2-yl]sulfanyl}-N-(2-Methoxyphenyl)acetamide
LogP (Lipophilicity) Moderate (~3.0) Lower (~2.2) due to methoxy groups Higher (~3.5) due to furyl and methoxyphenyl
Solubility Low in water Moderate in polar solvents Low in water, moderate in DMSO
Metabolic Stability Likely stable Susceptible to demethylation Sulfanyl linker may undergo oxidation

Biological Activity

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:
this compound belongs to the oxadiazole class of compounds. Its structure includes a chlorophenyl moiety and an acetamide group, which contribute to its biological properties. The compound can be synthesized through various methods including cyclization of hydrazides with carboxylic acids under specific conditions.

IUPAC Name: this compound
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating a range of effects:

  • Anticancer Activity:
    • The compound exhibits significant antiproliferative effects against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies indicate that it may inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways.
    • IC50 Values:
      • HepG2: 6.19±0.50μM6.19\pm 0.50\,\mu M
      • MCF-7: 5.10±0.40μM5.10\pm 0.40\,\mu M (compared to doxorubicin with IC50 = 48.06μM48.06\,\mu M) .
  • Anti-inflammatory Effects:
    • The compound may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity:
    • Preliminary studies have indicated that oxadiazole derivatives possess antimicrobial properties, although specific data for this compound is limited .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes such as topoisomerases and telomerases that are crucial for cancer cell proliferation .
  • Gene Expression Modulation: Interaction with DNA or RNA could alter gene expression patterns associated with cancer progression and inflammation .

Comparative Analysis

To understand the distinct biological profile of this compound, it is useful to compare it with other oxadiazole derivatives:

Compound NameStructureAnticancer Activity (IC50)Other Activities
This compoundStructureHepG2: 6.19 µM
MCF7: 5.10 µM
Anti-inflammatory
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamideStructureNot specifiedAntimicrobial
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamideStructureNot specifiedAntiviral

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various oxadiazole derivatives including this compound against multiple cancer cell lines using the sulforhodamine B assay. The results indicated that this compound exhibited superior activity against HepG2 and MCF7 cells compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms
Research has demonstrated that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in vitro. This suggests a potential therapeutic role for this compound in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can reaction intermediates be optimized?

  • Methodology : The synthesis typically involves:

Esterification : React 3-chlorobenzoic acid with methanol under acidic conditions to form methyl 3-chlorobenzoate.

Hydrazide formation : Treat the ester with hydrazine hydrate to yield 3-chlorophenylhydrazide.

Oxadiazole ring formation : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Acetamide coupling : Use 2-phenylacetyl chloride and a base (e.g., NaH in THF) for the final coupling .

  • Optimization : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to BrCN) to suppress byproducts like thiadiazoles.

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound?

  • IR : Key peaks include:

  • ~1640 cm⁻¹ (C=N stretch of oxadiazole).
  • ~1250 cm⁻¹ (C-O-C in oxadiazole).
  • ~1700 cm⁻¹ (amide C=O).
    • ¹H NMR (DMSO-d₆):
  • δ 7.2–8.1 ppm (multiplet for aromatic protons).
  • δ 3.8–4.2 ppm (singlet for CH₂ in acetamide).
    • MS : Molecular ion peak at m/z ~353 (M⁺) with fragments at m/z 273 (oxadiazole ring cleavage) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition :

  • Lipoxygenase (LOX) assay : Measure inhibition of lipid peroxidation at 234 nm .
  • α-Glucosidase assay : Use p-nitrophenyl-α-D-glucopyranoside as substrate; monitor at 405 nm .
    • Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for ligand-receptor interactions .
  • Docking : Use AutoDock Vina to model binding to LOX (PDB: 1JNQ). Focus on interactions between the oxadiazole ring and His518/Val707 residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural comparisons : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) using analogues from crystallographic data .
  • Assay standardization : Re-evaluate IC₅₀ under uniform conditions (pH 7.4, 37°C) to control for variables like solvent polarity .

Q. How does X-ray crystallography confirm the compound’s solid-state conformation, and what software is recommended?

  • Crystallization : Use vapor diffusion with acetonitrile/water (3:1).
  • Refinement : SHELXL (for small molecules) or PHENIX (for protein-ligand complexes). Key parameters:

  • R₁ < 0.05, wR₂ < 0.10.
  • Validate hydrogen bonding (e.g., N–H···O between amide and oxadiazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.